Span 40

Description

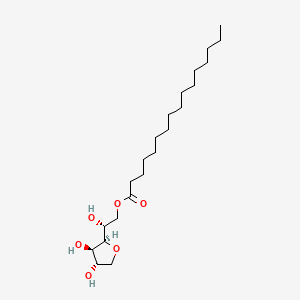

Structure

2D Structure

Properties

IUPAC Name |

[(2R)-2-[(2R,3R,4S)-3,4-dihydroxyoxolan-2-yl]-2-hydroxyethyl] hexadecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H42O6/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-20(25)27-17-19(24)22-21(26)18(23)16-28-22/h18-19,21-24,26H,2-17H2,1H3/t18-,19+,21+,22+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYFATESGLOUGBX-YVNJGZBMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)OCC(C1C(C(CO1)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCC(=O)OC[C@H]([C@@H]1[C@@H]([C@H](CO1)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H42O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90873164 | |

| Record name | 1,4-Anhydro-6-O-hexadecanoyl-D-glucitol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90873164 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

402.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder; Pellets or Large Crystals, Light cream to tan-coloured beads or flakes or a hard, waxy solid with a slight characteristic odour | |

| Record name | Sorbitan, monohexadecanoate | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | SORBITAN MONOPALMITATE | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

Solubility |

Soluble at temperatures above its melting point in ethanol, methanol, ether, ethyl acetate, aniline, toluene, dioxane, petroleum ether and carbon tetrachloride. Insoluble in cold water but dispersible in warm water | |

| Record name | SORBITAN MONOPALMITATE | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

CAS No. |

26266-57-9, 5050-91-9 | |

| Record name | Sorbitan monopalmitate [USAN:NF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026266579 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sorbitan, monohexadecanoate | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,4-Anhydro-6-O-hexadecanoyl-D-glucitol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90873164 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sorbitan palmitate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.229 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SORBITAN MONOPALMITATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/77K6Z421KU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Technical Guide to the Physicochemical Properties of Span 40 for Research Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Span 40, chemically known as Sorbitan (B8754009) Monopalmitate, is a non-ionic surfactant widely utilized across the pharmaceutical, cosmetic, and food industries.[1] It is synthesized by the esterification of sorbitol with palmitic acid, a common fatty acid.[1][2] Its amphiphilic nature, possessing both a hydrophilic sorbitan head and a lipophilic fatty acid tail, allows it to function effectively as a water-in-oil (W/O) emulsifier, stabilizer, dispersant, and wetting agent.[2][3] For researchers, particularly in drug development, this compound is a critical excipient for formulating stable emulsions, suspensions, and novel drug delivery systems such as niosomes, spanlastics, and organogels, which can enhance the solubility, stability, and bioavailability of therapeutic agents.[1][3][4][5][6] This guide provides an in-depth overview of the core physicochemical properties of this compound, detailed experimental protocols for their characterization, and visualizations of its functional relationships and analytical workflows.

Chemical and Physical Identity

-

Chemical Name: Sorbitan Monopalmitate[7]

-

Synonyms: Sorbitan Palmitate, Arlacel 40, Emulsifier S40, E495[8][9]

-

Physical Description: At room temperature, this compound is a light cream to tan-colored, hard, waxy solid, often appearing as beads, flakes, or powder with a slight characteristic odor.[8][12]

Physicochemical Properties of this compound

The functional efficacy of this compound in various research applications is dictated by its distinct physicochemical properties. These properties determine its behavior at interfaces, its interaction with different solvents, and its ability to form stable colloidal systems.

Qualitative Properties

Solubility: this compound is generally insoluble in cold water but can be dispersed in warm water.[13][8] It is soluble in fatty oils and slightly soluble in ethanol.[3][12][14] At temperatures above its melting point, it becomes soluble in various organic solvents, including ethanol, methanol, ether, ethyl acetate, toluene, and carbon tetrachloride.[8][12]

Quantitative Properties

The key quantitative parameters that define this compound as a surfactant are summarized in the tables below. These values are critical for formulation development, ensuring batch-to-batch consistency and predicting performance.

Table 1: Core Physicochemical Properties of this compound

| Property | Value/Range | Reference(s) |

| Molecular Weight | ~402.6 g/mol | [8][10][11] |

| HLB (Hydrophilic-Lipophilic Balance) Value | 6.7 | [7][9][10][15] |

| Melting Point / Freezing Point | 45 – 58 °C | [10][11][12] |

| Density | ~1.03 g/mL | [11] |

| Physical Appearance | Light cream to tan/yellowish waxy solid, flakes, or beads | [8][10][12] |

Table 2: Quality Control and Purity Parameters for this compound

| Property | Value/Range | Reference(s) |

| Acid Value | ≤ 8.0 mg KOH/g | [10][12] |

| Saponification Value | 140 – 155 mg KOH/g | [10][12] |

| Hydroxyl Value | 255 – 305 mg KOH/g | [10][12] |

| Iodine Value | ≤ 10.0 | [12] |

| Peroxide Value | ≤ 5.0 | [12][16] |

| Water Content (Moisture) | ≤ 2.0 % | [10] |

Key Concepts in Application

Hydrophilic-Lipophilic Balance (HLB)

The HLB value is a crucial parameter indicating the balance between the hydrophilic and lipophilic portions of a surfactant. With an HLB value of 6.7, this compound is considered lipophilic, making it an effective emulsifier for creating stable water-in-oil (W/O) emulsions.[7][10][15] It is often used in combination with a high-HLB surfactant (like its polyethoxylated derivative, Tween 40) to achieve a desired overall HLB for oil-in-water (O/W) emulsions.[7]

Critical Micelle Concentration (CMC)

The CMC is the concentration at which surfactant molecules self-assemble into micelles in a solution.[17] Above the CMC, properties like surface tension remain relatively constant.[17] While a specific CMC value for this compound in a given solvent is not consistently reported in general literature and depends heavily on experimental conditions (e.g., temperature, solvent), its determination is vital for understanding its behavior in formulations, as micelle formation is the basis for solubilization and the creation of vesicular systems.

Applications in Research and Drug Delivery

This compound's properties make it a versatile tool in pharmaceutical research:

-

Topical Formulations: It is used to create stable organogels, which are semi-solid systems capable of delivering drugs topically. Studies have shown that the viscosity and drug release profiles of these gels can be controlled by varying the concentration of this compound.[4][18]

-

Vesicular Drug Delivery: this compound is a fundamental component in the formation of niosomes and spanlastics, which are vesicular carriers for encapsulating both hydrophilic and lipophilic drugs.[5][6] These nanocarriers can improve drug stability, offer controlled release, and enhance penetration across biological membranes.[5][19] However, vesicles formulated with this compound may sometimes show less stability compared to those made with Span 60 (Sorbitan Monostearate), which has a more saturated alkyl chain.[5][6]

Experimental Protocols

Accurate characterization of this compound is essential for its effective use. The following are detailed methodologies for determining its key physicochemical properties, primarily based on United States Pharmacopeia (USP) general chapters.

Sample Preparation (as per USP <401>)

For waxy solids like this compound, proper sample preparation is crucial.

-

Warm the container in a water bath at approximately 50°C until the substance is fully melted and clear.[1]

-

If turbidity persists, pass the molten substance through a dry filter paper placed in a hot-water jacketed funnel.[1]

-

Thoroughly mix the clear, molten sample before weighing portions for various tests.[1]

Determination of Melting Temperature (as per USP <741>, Class II)

This method is suitable for waxy substances.

-

Carefully melt the this compound sample at the lowest possible temperature.

-

Draw the molten material into a capillary tube (open at both ends) to a depth of about 10 mm.[10]

-

Cool the charged tube at 10°C or lower for 24 hours, or in contact with ice for at least 2 hours.[10]

-

Attach the tube to a thermometer and place it in a water bath. Adjust the height so the top of the sample is 10 mm below the water level.

-

Heat the bath at a rate of about 3°C per minute until the temperature is 5°C below the expected melting point.

-

Reduce the heating rate to 0.5–1.0°C per minute.[10]

-

The temperature at which the molten material is observed to rise in the capillary tube is recorded as the melting temperature.[10]

Determination of Acid Value (as per USP <401>)

The acid value is the mass of potassium hydroxide (B78521) (KOH) in mg required to neutralize the free acids in 1 g of the substance.

-

Accurately weigh about 10 g of the prepared this compound sample into a flask.

-

Dissolve it in 50 mL of a neutralized solvent mixture (equal volumes of alcohol and ether). If necessary, warm the mixture under a reflux condenser to dissolve the sample.[8]

-

Add 1 mL of phenolphthalein (B1677637) indicator (TS).

-

Titrate with standardized 0.1 N Sodium Hydroxide (NaOH) until a faint pink color persists for at least 30 seconds.[8]

-

Calculate the Acid Value using the formula: Acid Value = (V × N × 56.1) / W Where:

-

V = volume of NaOH solution used (mL)

-

N = normality of the NaOH solution

-

56.1 = molecular weight of KOH

-

W = weight of the this compound sample (g)

-

Determination of Saponification Value (as per USP <401>)

The saponification value is the mass of KOH in mg required to saponify the esters and neutralize the free acids in 1 g of the substance.

-

Accurately weigh about 1.5–2 g of the prepared this compound sample into a 250-mL flask.

-

Add exactly 25.0 mL of 0.5 N alcoholic KOH.[8]

-

Connect the flask to a reflux condenser and heat on a steam bath for 30 minutes, swirling frequently.[8]

-

Add 1 mL of phenolphthalein TS and titrate the excess KOH with 0.5 N hydrochloric acid (HCl).[8]

-

Perform a blank determination under the same conditions, omitting the sample.

-

Calculate the Saponification Value using the formula: Saponification Value = ((B - S) × N × 56.1) / W Where:

-

B = volume of HCl used for the blank (mL)

-

S = volume of HCl used for the sample (mL)

-

N = normality of the HCl solution

-

56.1 = molecular weight of KOH

-

W = weight of the this compound sample (g)

-

Determination of Hydroxyl Value (as per USP <401>)

The hydroxyl value is the mass of KOH in mg equivalent to the hydroxyl content of 1 g of the substance.

-

Accurately weigh a specified amount of the prepared this compound sample into a glass-stoppered conical flask.

-

Add 5.0 mL of a freshly prepared pyridine-acetic anhydride (B1165640) reagent.[8]

-

Heat the flask on a steam bath for 1 hour.

-

Add 10 mL of water, heat again for 10 minutes, and then cool.

-

Add 25 mL of neutralized n-butanol and 1 mL of phenolphthalein TS.

-

Titrate with 0.5 N alcoholic KOH.

-

Perform a blank determination.

-

The Hydroxyl Value is calculated based on the difference in titrant volume between the blank and the sample, corrected for the free acid content determined by the Acid Value test.[8]

Determination of Water Content (as per USP <921>, Method I - Titrimetric)

The Karl Fischer titration is the standard method for determining water content.

-

Use a commercially available Karl Fischer titrator.

-

The apparatus consists of a closed system with a titration vessel, electrodes, and automatic burets, protected from atmospheric moisture.[14][16]

-

Add a suitable anhydrous solvent (e.g., methanol) to the titration vessel.

-

Introduce an accurately weighed amount of the this compound sample into the vessel.

-

Titrate with a standardized Karl Fischer reagent. The endpoint is detected potentiometrically when an excess of iodine is present.[2][13]

-

The water content is calculated based on the volume and concentration of the titrant consumed.

References

- 1. drugfuture.com [drugfuture.com]

- 2. Contact Support [parsolexinc.com]

- 3. pharmajournal.net [pharmajournal.net]

- 4. tandfonline.com [tandfonline.com]

- 5. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]

- 6. biolinscientific.com [biolinscientific.com]

- 7. Determination of HLB values of some nonionic surfactants and their mixtures | Semantic Scholar [semanticscholar.org]

- 8. uspbpep.com [uspbpep.com]

- 9. How to measure surface tension and CMC (Critical Micelle Concentration), Measurement of surface tension and critical micelle concentration used surface tensiometer-KINO Scientific Instrument Inc. [surface-tension.org]

- 10. <741> MELTING RANGE OR TEMPERATURE [drugfuture.com]

- 11. lankem.com [lankem.com]

- 12. chem.ubbcluj.ro [chem.ubbcluj.ro]

- 13. mt.com [mt.com]

- 14. uspbpep.com [uspbpep.com]

- 15. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]

- 16. drugfuture.com [drugfuture.com]

- 17. researchgate.net [researchgate.net]

- 18. pharmtech.com [pharmtech.com]

- 19. scribd.com [scribd.com]

Sorbitan Monopalmitate: A Technical Guide for Laboratory Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract: Sorbitan (B8754009) Monopalmitate, commonly known in laboratory settings as Span™ 40, is a biodegradable, non-ionic surfactant and emulsifier derived from the esterification of sorbitol with palmitic acid.[1][2] With a low Hydrophile-Lipophile Balance (HLB), it is highly effective in forming stable water-in-oil (W/O) emulsions and serves as a versatile excipient in pharmaceutical and cosmetic formulations.[3] Its utility in research and drug development is extensive, ranging from the construction of novel drug delivery systems like niosomes and organogels to acting as a stabilizer and solubilizer.[4][5][6] This guide provides a comprehensive overview of its technical specifications, key applications, detailed experimental protocols, and essential safety information for laboratory use.

Core Physicochemical Properties

Sorbitan Monopalmitate is a mixture of partial esters of sorbitol and its anhydrides with palmitic acid.[7] It typically appears as a light cream to yellow, waxy solid in the form of flakes, beads, or powder.[8][9]

| Identifier | Value | Reference |

| Chemical Name | (2R)-2-[(2R,3R,4S)-3,4-Dihydroxyoxolan-2-yl]-2-hydroxyethyl hexadecanoate | [10] |

| Common Synonyms | Sorbitan Palmitate, Span 40, E495 | [4][10] |

| CAS Number | 26266-57-9 | [3][10] |

| Molecular Formula | C22H42O6 | [3][8] |

| Molecular Weight | 402.57 g/mol | [8] |

| Appearance | Cream to yellow waxy solid, flakes, or powder | [8] |

Technical Specifications

The functional properties of Sorbitan Monopalmitate are defined by several key specifications. These values are critical for ensuring reproducibility in experimental and formulation work.

| Parameter | Value Range | Reference |

| Melting Point / Congealing Range | 44 - 52 °C | [4][8][11] |

| Hydrophile-Lipophile Balance (HLB) | 6.7 | [3][5] |

| Acid Value | ≤ 8.0 mg KOH/g | [7][8] |

| Saponification Value | 140 - 155 mg KOH/g | [3][7][8] |

| Hydroxyl Value | 270 - 305 mg KOH/g | [3][7][8] |

| Water Content | ≤ 1.5 % | [7][8] |

Solubility Profile

| Solvent | Solubility | Reference |

| Cold Water | Insoluble | [5][8] |

| Warm Water | Dispersible | [7][8] |

| Ethanol | Soluble | [8] |

| Fatty Oils | Soluble | [8] |

| Isopropanol, Xylene, Liquid Paraffin | Slightly Soluble | [8] |

| Methanol, Ether, Toluene, Dioxane | Soluble (at temperatures above its melting point) | [7] |

Key Applications in Research and Drug Development

Sorbitan Monopalmitate is a foundational component in various advanced research applications due to its surfactant and stabilizing properties.

-

Niosome Preparation: It serves as a primary vesicle-forming surfactant in the preparation of niosomes, which are non-ionic surfactant-based vesicles used as novel drug delivery carriers.[6] These structures can encapsulate both hydrophilic and lipophilic drugs, enhancing their stability and bioavailability.[7]

-

Organogel Formulation: As an organogelator, it can immobilize apolar solvents to form semi-solid, thermostable organogels.[12][13] These systems are investigated for the controlled topical and transdermal delivery of therapeutic agents.[10]

-

Emulsion Stabilization: With its low HLB value of 6.7, it is an excellent water-in-oil (W/O) emulsifier, crucial for creating stable creams, lotions, and ointments for pharmaceutical and cosmetic use.[1][3] It is often used in combination with high-HLB surfactants (like Polysorbates/Tweens) to achieve a wide range of stable oil-in-water (O/W) emulsions.[5]

-

Drug Delivery Enhancement: It is used as an excipient to improve the transdermal delivery of various drugs.[2]

-

Crystallization Modifier: In lipid-based formulations, it is used to modify the crystallization of fats, which can impact the texture and stability of the final product.[4][10]

Experimental Protocols

Protocol 1: Niosome Preparation via Thin Film Hydration

This protocol describes a common laboratory method for preparing multilamellar niosomes using Sorbitan Monopalmitate and cholesterol as a membrane stabilizer.[8]

Methodology:

-

Lipid Dissolution: Accurately weigh and dissolve Sorbitan Monopalmitate (this compound) and cholesterol in a suitable organic solvent mixture (e.g., chloroform:methanol 2:1 v/v) in a round-bottom flask. Molar ratios of surfactant to cholesterol often range from 1:1 to 4:1.[8]

-

Film Formation: Attach the flask to a rotary evaporator. Evaporate the organic solvent under reduced pressure at a temperature above the surfactant's transition temperature (e.g., 60°C for this compound).[8] A thin, dry, and uniform lipid film should form on the inner wall of the flask.

-

Film Hydration: Hydrate the lipid film by adding an aqueous phase (e.g., phosphate-buffered saline pH 7.4) to the flask. If encapsulating a hydrophilic drug, it should be dissolved in this aqueous phase.[8]

-

Vesicle Formation: Agitate the flask by hand-shaking or using a vortex mixer until the lipid film is fully dispersed, resulting in a milky suspension of multilamellar niosomes. This hydration step should also be carried out above the surfactant's transition temperature.

-

Size Reduction (Optional): To obtain smaller, more uniform vesicles (SUVs), the niosomal suspension can be sonicated using a probe or bath sonicator or subjected to extrusion through polycarbonate membranes of a defined pore size.[1][8]

-

Purification: Remove the un-entrapped drug by methods such as dialysis, gel filtration (e.g., using a Sephadex G-50 column), or centrifugation.[11]

Protocol 2: Organogel Preparation for Topical Delivery

This protocol outlines the steps to create a semi-solid organogel using Sorbitan Monopalmitate as the gelator in an oil phase, suitable for controlled drug release.[10][13]

Methodology:

-

Component Mixing: In a heat-resistant beaker, add the required quantity of Sorbitan Monopalmitate (typically 15% w/w or higher to induce gelation) to the chosen oil phase (e.g., sesame oil, olive oil).[10]

-

Solubilization: Heat the mixture on a hot plate with continuous stirring (e.g., 500 RPM) to approximately 70°C, or until the Sorbitan Monopalmitate is completely dissolved and a clear, homogenous solution is formed.[10] If incorporating a lipophilic drug, it should be added and dissolved during this step.

-

Gelation: Remove the beaker from the heat and allow it to cool slowly to room temperature without agitation.

-

Network Formation: During cooling, the gelator molecules will precipitate and self-assemble into a three-dimensional fibrous network, entrapping the oil phase and forming an opaque, semi-solid organogel.[5][12]

-

Characterization: The final organogel can be characterized for its mechanical properties, thermal behavior, and drug release profile.

Function as a W/O Emulsifier

Sorbitan Monopalmitate's molecular structure consists of a lipophilic (oil-loving) fatty acid tail and a hydrophilic (water-loving) sorbitan head. Its low HLB value indicates that the lipophilic portion is dominant, causing it to preferentially reside in the oil phase of an emulsion. It positions itself at the oil-water interface, orienting its hydrophilic head towards the dispersed water droplets and its lipophilic tail into the continuous oil phase. This reduces interfacial tension and creates a steric barrier that prevents the water droplets from coalescing, thus stabilizing the water-in-oil emulsion.

Safety and Handling for Laboratory Use

Sorbitan Monopalmitate is generally considered non-toxic and a non-irritant, however, some safety data sheets indicate it may cause skin and eye irritation.[1][14][15] Standard laboratory precautions should be observed.

-

Personal Protective Equipment (PPE): Wear chemical safety goggles, protective gloves, and a lab coat when handling the powder or molten liquid.[8][11] If significant dust is generated, a dust respirator is recommended.[11]

-

Handling: Avoid direct contact with skin and eyes.[11] Prevent inhalation of dust by working in a well-ventilated area or under a fume hood.[11] Maintain good housekeeping to prevent dust accumulation.[8]

-

Storage: Store in a cool, dry, and well-ventilated area.[11] Keep containers tightly closed and protected from light.[8]

-

First Aid:

References

- 1. actapharmsci.com [actapharmsci.com]

- 2. Sample preparation conditions for the real-time measurement of W/O emulsions by resonance-enhanced multiphoton ionization time-of-flight mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Preparation and characterization of EP-liposomes and this compound-niosomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. impactfactor.org [impactfactor.org]

- 6. medchemexpress.com [medchemexpress.com]

- 7. researchgate.net [researchgate.net]

- 8. wisdomlib.org [wisdomlib.org]

- 9. impactfactor.org [impactfactor.org]

- 10. Development and Characterization of Sorbitan Monostearate and Sesame Oil-Based Organogels for Topical Delivery of Antimicrobials - PMC [pmc.ncbi.nlm.nih.gov]

- 11. ijpsonline.com [ijpsonline.com]

- 12. pjmhsonline.com [pjmhsonline.com]

- 13. jetir.org [jetir.org]

- 14. files01.core.ac.uk [files01.core.ac.uk]

- 15. researchgate.net [researchgate.net]

Understanding the HLB value of Span 40 in emulsion science

An In-depth Technical Guide to the Hydrophilic-Lipophilic Balance (HLB) Value of Span 40 in Emulsion Science

For Researchers, Scientists, and Drug Development Professionals

Introduction to this compound and the HLB System

This compound, chemically known as Sorbitan Monopalmitate, is a nonionic surfactant widely utilized across the pharmaceutical, cosmetic, and food industries.[1][2] It is an ester of the natural fatty acid, palmitic acid, and the sugar alcohol sorbitol.[3] As a lipophilic (oil-loving) surfactant, it is particularly effective in forming water-in-oil (W/O) emulsions and serves as a crucial co-emulsifier in oil-in-water (O/W) systems.[4][5]

The functionality of surfactants like this compound is quantified by the Hydrophilic-Lipophilic Balance (HLB) system. Developed by William Griffin, this semi-empirical scale from 0 to 20 categorizes emulsifiers based on the balance between their water-attracting (hydrophilic) and oil-attracting (lipophilic) properties.[6] A low HLB value signifies greater lipophilicity, making the surfactant more soluble in oil and ideal for creating W/O emulsions.[6][7] Conversely, a high HLB value indicates greater hydrophilicity, leading to better water solubility and suitability for O/W emulsions.[6]

With an HLB value of 6.7 , this compound is classified as a lipophilic surfactant, making it an excellent choice for W/O emulsification.[3][7][8][9] It is often blended with a high-HLB, hydrophilic surfactant, such as its polyethoxylated derivative Tween 40, to achieve a specific "Required HLB" (RHLB) for stabilizing O/W emulsions containing various oils and waxes.[3][4][10]

Physicochemical Properties of this compound

The physical and chemical characteristics of this compound are essential for its proper application in emulsion formulation. Key properties are summarized in the table below.

| Property | Value | References |

| Chemical Name | Sorbitan Monopalmitate | [3][11] |

| Synonyms | This compound, Sorbitan Palmitate, E495 | [2][3] |

| CAS Number | 26266-57-9 | [3][8] |

| Molecular Formula | C₂₂H₄₂O₆ | [8][9][11] |

| Molecular Weight | 402.57 g/mol | [8][9][11] |

| HLB Value | 6.7 | [3][4][7][8][12] |

| Appearance | Yellowish-brown wax or hard, waxy solid | [8][9][11] |

| Solubility | Insoluble in cold water; dispersible in warm water. Slightly soluble in isopropanol, xylene, and liquid paraffin. | [8][11] |

| Melting Point | 45 ± 3 °C | [8][9] |

| Acid Value | ≤ 8 mgKOH/g | [8][9] |

| Saponification Value | 140 - 150 mgKOH/g | [8][9] |

| Hydroxyl Value | 255 - 290 mgKOH/g | [8][9] |

The Role of HLB in Emulsion Formulation

The stability of an emulsion is critically dependent on selecting an emulsifier or a blend of emulsifiers with an HLB value that matches the RHLB of the oil phase.[13] Each oil, fat, or wax has a specific RHLB needed to form a stable emulsion of a particular type (O/W or W/O).

Blending Surfactants to Achieve Required HLB

It is rare for a single emulsifier to provide optimal stability.[13] Blends of surfactants, typically a low-HLB emulsifier like this compound and a high-HLB emulsifier like a Tween, are used to precisely match the RHLB of the oil phase. The HLB of the blend is the weighted average of the individual emulsifier HLB values.

The formula for the HLB of a blend is: HLBBlend = (WA * HLBA) + (WB * HLBB)

Where:

-

WA and WB are the weight fractions of emulsifier A and B.

-

HLBA and HLBB are the HLB values of emulsifier A and B.

For example, to create a blend with an HLB of 10 using this compound (HLB = 6.7) and Tween 40 (HLB = 15.6)[12]:

-

Let %A be the percentage of Tween 40.

-

%B (percentage of this compound) will be 100 - %A.

-

10 = (%A * 15.6 + (100 - %A) * 6.7) / 100

-

1000 = 15.6%A + 670 - 6.7%A

-

330 = 8.9*%A

-

%A (Tween 40) ≈ 37%

-

%B (this compound) ≈ 63%

Required HLB Values for Common Excipients

The following table lists the RHLB values for creating stable O/W emulsions with various common oils and waxes. For W/O emulsions, the RHLB is typically in the 3-8 range.[14]

| Oil/Wax | Required HLB for O/W Emulsion | References |

| Beeswax | 12 | [15] |

| Cetyl Alcohol | 15 | [15] |

| Stearyl Alcohol | 14 | [15] |

| Mineral Oil | 10 | [16] |

| Petrolatum | 12 | [15] |

| Lanolin, Anhydrous | 10 | [15] |

| Cottonseed Oil | 10 | [15] |

| Grape Seed Oil | 7 | [15] |

| Hemp Seed Oil | 7 | [15] |

| Soybean Oil | 7 | [15] |

Experimental Protocols

Protocol for Experimental Determination of Required HLB

This protocol outlines the systematic process to determine the optimal HLB for emulsifying a specific oil phase.

Objective: To find the HLB value that yields the most stable emulsion for a given oil or oil blend.

Materials:

-

Oil phase to be emulsified.

-

Distilled water (aqueous phase).

-

Low-HLB emulsifier: this compound (HLB = 6.7).

-

High-HLB emulsifier: Tween 40 (HLB = 15.6) or another suitable high-HLB polysorbate.

-

Beakers, graduated cylinders, and a propeller agitator or homogenizer.

-

Identical, clear glass test tubes or vials for stability observation.

Methodology:

-

Prepare Emulsifier Blends: Prepare a series of emulsifier blends with varying HLB values (e.g., from 7 to 14 in increments of 1 HLB unit). Use the blending calculation described in Section 3.1. For example, to make 10g of each blend, calculate the required weight of this compound and Tween 40.

-

Prepare Oil/Emulsifier Phase: For each planned emulsion, weigh the desired amount of the oil phase (e.g., 30g). Add a fixed total concentration of the emulsifier blend (typically 5-10% of the oil phase weight, e.g., 3g). If the oil phase contains solids, heat it 10°C above the melting point of the highest-melting ingredient.[14]

-

Prepare Aqueous Phase: Measure the required amount of distilled water (e.g., 67g for a 30% oil phase). If the oil phase was heated, heat the water to approximately 5-10°C higher than the oil phase temperature.

-

Form the Emulsion: Slowly add the aqueous phase to the oil/emulsifier phase while mixing with a propeller agitator. Continue mixing for a set period (e.g., 5-10 minutes) at a constant speed to ensure uniformity. For finer emulsions, a high-shear homogenizer can be used.

-

Sample and Observe: Pour the resulting emulsions into identical, clearly labeled glass vials.

-

Evaluate Stability: Observe the samples immediately after preparation and then at set intervals (e.g., 1 hour, 24 hours, 1 week). Look for signs of instability such as creaming, coalescence, or phase separation. The emulsion that remains the most uniform for the longest period was made with the emulsifier blend closest to the RHLB of the oil phase.[13]

Protocol for Emulsion Stability Testing

Once an emulsion is formulated, its long-term stability must be assessed. This involves subjecting the emulsion to various stress conditions.

Objective: To evaluate the physical stability of a formulated emulsion over time and under stress.

1. Macroscopic (Visual) Assessment:

-

Procedure: Store the emulsion in a transparent, graduated container at various temperatures (e.g., 4°C, 25°C, 40°C). Visually inspect for creaming, sedimentation, coalescence (oil slick formation), and phase separation at regular intervals.[17]

-

Data Analysis: Measure the height of any separated layers. The "creaming index" can be calculated as (Height of cream layer / Total height of emulsion) * 100.

2. Accelerated Stability Testing (Centrifugation):

-

Procedure: Place a known volume of the emulsion into a graduated centrifuge tube. Centrifuge at a specified speed (e.g., 3000 rpm) for a defined period (e.g., 30 minutes).[18]

-

Data Analysis: Measure the volume of any separated oil or aqueous phase. A stable emulsion will show no or minimal separation. This method quickly predicts gravitational separation.[19]

3. Microscopic Analysis:

-

Procedure: Place a small drop of the emulsion on a microscope slide and cover with a coverslip. Observe under an optical microscope.

-

Data Analysis: Examine the droplet size distribution and look for signs of flocculation (droplet aggregation) or coalescence (droplets merging).[17] Changes in droplet morphology over time indicate instability.

4. Particle Size Analysis:

-

Instrumentation: Dynamic Light Scattering (DLS) or Laser Diffraction.

-

Procedure: Dilute the emulsion as required by the instrument. Measure the droplet size distribution at initial time (t=0) and at various time points during storage.

-

Data Analysis: An increase in the average droplet size over time is a quantitative indicator of coalescence or Ostwald ripening, signifying instability.[18]

5. Rheological Measurements:

-

Instrumentation: A controlled-stress or controlled-strain rheometer.

-

Procedure: Perform a steady-state flow sweep by varying the shear rate to determine the emulsion's viscosity profile. Conduct an oscillatory frequency sweep at low strain to measure the storage modulus (G') and loss modulus (G'').[18]

-

Data Analysis: Changes in viscosity or the viscoelastic moduli (G', G'') over time reflect structural changes within the emulsion. A stable emulsion will maintain its rheological profile.[19][20]

Applications in Drug Development

This compound's emulsifying and stabilizing properties are leveraged in various pharmaceutical dosage forms.

-

Topical Formulations: It is used to formulate stable creams, lotions, and ointments, ensuring a uniform distribution of the active pharmaceutical ingredient (API).[1] Its waxy structure can also contribute to the rigidity of topical products.[4]

-

Oral and Parenteral Emulsions: this compound can be used in the formulation of emulsions for oral or parenteral drug delivery, often in combination with other surfactants.

-

Vesicular Drug Delivery: this compound is a key component in the formation of niosomes, which are vesicular systems used to enhance drug solubility, bioavailability, and control the release of encapsulated drugs.[21][22] However, for some vesicular systems like spanlastics, formulations with Span 60 (Sorbitan Monostearate) may offer higher stability due to its saturated alkyl chains.[23][24]

Conclusion

This compound, with its HLB value of 6.7, is a cornerstone lipophilic surfactant in the science of emulsion formulation. A thorough understanding of the HLB system is critical for its effective use. By systematically determining the required HLB of an oil phase and employing robust stability testing protocols, researchers and drug development professionals can leverage this compound to create stable, effective, and reliable emulsified products for a wide range of applications.

References

- 1. cosmetihub.com [cosmetihub.com]

- 2. Sorbitan monopalmitate - Wikipedia [en.wikipedia.org]

- 3. This compound - Croda - 26266-57-9 - Halal - Knowde [knowde.com]

- 4. crodapharma.com [crodapharma.com]

- 5. pharmaexcipients.com [pharmaexcipients.com]

- 6. cosmetics.alfa-chemistry.com [cosmetics.alfa-chemistry.com]

- 7. HBL-values | Magis Pharma [magis-pharma.be]

- 8. irosurfactant.com [irosurfactant.com]

- 9. irochemical.com [irochemical.com]

- 10. crodaindustrialspecialties.com [crodaindustrialspecialties.com]

- 11. This compound | C22H42O6 | CID 16212480 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. pharmaexcipients.com [pharmaexcipients.com]

- 13. HLB required - How to choose an emulsifier? - Greengredients® [greengredients.it]

- 14. scientificspectator.com [scientificspectator.com]

- 15. HLB Calculator - Materials [hlbcalc.com]

- 16. scribd.com [scribd.com]

- 17. Techniques and methods to study functional characteristics of emulsion systems - PMC [pmc.ncbi.nlm.nih.gov]

- 18. benchchem.com [benchchem.com]

- 19. researchgate.net [researchgate.net]

- 20. ulprospector.com [ulprospector.com]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

- 23. bijps.uobaghdad.edu.iq [bijps.uobaghdad.edu.iq]

- 24. ijisrt.com [ijisrt.com]

An In-depth Technical Guide to the Mechanism of Action of Span 40 as a Non-Ionic Surfactant

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Span 40, chemically known as Sorbitan (B8754009) Monopalmitate, is a versatile and widely utilized non-ionic surfactant derived from natural sources, specifically sorbitol and palmitic acid.[1][2] Its efficacy stems from its amphiphilic molecular structure, which comprises a hydrophilic sorbitan head and a lipophilic palmitic acid tail. This structure enables this compound to adsorb at the interface between immiscible phases, such as oil and water, reducing interfacial tension and facilitating the formation and stabilization of emulsions. With a low Hydrophilic-Lipophilic Balance (HLB) of 6.7, it is particularly effective as a water-in-oil (W/O) emulsifier and is often used in combination with high-HLB surfactants like Tweens to create stable oil-in-water (O/W) emulsions.[3][4][5] The primary stabilization mechanism is steric hindrance, where the bulky molecular structure creates a physical barrier that prevents droplet coalescence.[6] Its biocompatibility, low toxicity, and biodegradability make it a preferred excipient in pharmaceutical, cosmetic, and food formulations.[7][8][9]

Physicochemical Properties of this compound

This compound is a yellowish-brown waxy solid at room temperature.[3] Its properties are critical to its function as a surfactant and are summarized below.

| Property | Value | Reference(s) |

| Synonyms | Sorbitan Monopalmitate, Emulsifier S40, E495 | [1][3][10] |

| CAS Number | 26266-57-9 | [3] |

| Molecular Formula | C₂₂H₄₂O₆ | [1][3] |

| Molecular Weight | ~402.6 g/mol | [1][3][11] |

| Appearance | Yellowish-brown or white to creamish wax/flakes | [3][12] |

| HLB Value | 6.7 | [3][4][13] |

| Solubility | Insoluble in water; Soluble in oils, ethanol, and other organic solvents.[1][14][15] | [1][14][15] |

| Melting Point | 45 - 58 °C | [1][3][10][16] |

| Acid Value | ≤ 8.0 mg KOH/g | [3][12] |

| Saponification Value | 140 - 150 mg KOH/g | [3][13][16] |

| Hydroxyl Value | 255 - 305 mg KOH/g | [3][12][13] |

Core Mechanism of Action

The functionality of this compound as a surfactant is governed by its molecular structure and resulting physicochemical behavior at interfaces.

Amphiphilic Nature and Interfacial Adsorption

This compound is an amphiphilic molecule, containing both a water-loving (hydrophilic) and an oil-loving (lipophilic) part.

-

Hydrophilic Head: The sorbitan ring structure, derived from the dehydration of sorbitol, contains multiple hydroxyl (-OH) groups, rendering it polar and hydrophilic.[17]

-

Lipophilic Tail: The long palmitic acid hydrocarbon chain (C16) is nonpolar and lipophilic.[1]

When introduced into a system with two immiscible phases, like oil and water, this compound molecules spontaneously migrate to the interface. They orient themselves with the hydrophilic sorbitan head in the aqueous phase and the lipophilic fatty acid tail in the oil phase. This adsorption reduces the thermodynamically unfavorable contact between oil and water, thereby lowering the interfacial tension.

Caption: Orientation of this compound at an oil-water interface.

Emulsification and the Role of HLB

The Hydrophilic-Lipophilic Balance (HLB) is a semi-empirical scale that indicates the relative affinity of a surfactant for water and oil. This compound has an HLB value of 6.7, which classifies it as a lipophilic surfactant, making it an effective emulsifier for creating water-in-oil (W/O) emulsions.[3][13]

In W/O emulsions, small water droplets are dispersed in a continuous oil phase. The lipophilic tails of this compound anchor in the surrounding oil phase, while the hydrophilic heads are oriented towards the internal water droplets, stabilizing the system.

For oil-in-water (O/W) emulsions, this compound is often blended with a high-HLB, water-soluble surfactant like Tween 40 (polysorbate).[2][4][9] By adjusting the ratio of Span to Tween, formulators can achieve a specific "required HLB" for a given oil, leading to maximum emulsion stability.[5]

Steric Stabilization

The primary mechanism by which this compound stabilizes emulsions is steric stabilization (or steric hindrance).[6] Once adsorbed at the oil-water interface, the bulky sorbitan groups and associated hydration layers project into the aqueous phase, while the fatty acid chains project into the oil phase. This creates a physical, resilient barrier on the surface of the droplets.[6][18] When two droplets approach each other, these protective layers prevent them from getting close enough to coalesce, thus maintaining the integrity of the dispersion.[6] This mechanism is particularly important in pharmaceutical and cosmetic systems where stability over a long shelf-life is crucial.

Caption: Steric stabilization prevents droplet coalescence.

Applications in Drug Development

This compound is a key excipient in various pharmaceutical dosage forms due to its stabilizing properties and safety profile.

-

Topical Formulations: It is used to emulsify and stabilize creams, lotions, and ointments, ensuring a uniform distribution of the active pharmaceutical ingredient (API).[1][4] Its waxy nature can also impart rigidity to topical products.[4]

-

Niosomes: this compound is a fundamental component in the formation of niosomes, which are vesicular drug delivery systems composed of non-ionic surfactants and cholesterol.[7][19] These vesicles can encapsulate both hydrophilic and lipophilic drugs, enhancing their stability, solubility, and bioavailability.[19][20] this compound is often chosen for its ability to form stable vesicles with good drug entrapment efficiency.[19][21]

-

Oral and Parenteral Formulations: It acts as a solubilizer and dispersing agent for poorly water-soluble drugs, improving their dissolution and absorption.[1]

Experimental Protocols

Protocol: Preparation of a W/O Emulsion using this compound

Objective: To prepare a stable water-in-oil emulsion using this compound as the primary emulsifier.

Materials:

-

This compound (Sorbitan Monopalmitate)

-

Mineral Oil (Oil Phase)

-

Deionized Water (Aqueous Phase)

-

Beakers, graduated cylinders

-

Homogenizer (e.g., high-shear mixer or sonicator)

-

Magnetic stirrer and stir bar

Methodology:

-

Preparation of Phases:

-

Oil Phase: Weigh the desired amount of mineral oil into a beaker. Add the required concentration of this compound (e.g., 1-5% w/w of the total emulsion weight) to the oil.

-

Aqueous Phase: Measure the required volume of deionized water in a separate beaker.

-

-

Dissolution of Surfactant: Gently heat the oil phase on a magnetic stirrer hot plate to approximately 60-70°C (above the melting point of this compound) while stirring until the this compound is completely dissolved and the phase is uniform.

-

Emulsification: While maintaining the temperature, slowly add the aqueous phase to the oil phase under continuous high-shear homogenization.

-

Homogenization: Continue homogenization for 5-10 minutes to ensure the formation of fine, uniformly dispersed water droplets.

-

Cooling: Remove the emulsion from the heat and continue to stir gently with a standard overhead or magnetic stirrer until it cools to room temperature. This prevents phase separation during the cooling process.

-

Storage: Transfer the final emulsion to a sealed container for characterization and stability testing.

Protocol: Characterization of Emulsion Properties

Objective: To evaluate the physical properties and stability of the prepared this compound-stabilized emulsion.

1. Macroscopic Evaluation:

-

Methodology: Visually inspect the emulsion for its appearance, color, and homogeneity immediately after preparation and over a set period (e.g., 24 hours, 7 days, 30 days) at different storage conditions (e.g., room temperature, 40°C). Note any signs of phase separation, creaming, or coalescence.

2. Particle Size Analysis:

-

Instrumentation: Dynamic Light Scattering (DLS) or Laser Diffraction.

-

Methodology:

-

Dilute a small sample of the emulsion with the continuous phase (mineral oil) to an appropriate concentration to avoid multiple scattering effects.

-

Transfer the diluted sample to the instrument's measurement cell.

-

Perform the measurement at a controlled temperature (e.g., 25°C).

-

Record the mean droplet size (Z-average) and the Polydispersity Index (PDI), which indicates the breadth of the size distribution.[20]

-

3. Zeta Potential Measurement:

-

Instrumentation: Electrophoretic Light Scattering (ELS).

-

Methodology:

-

Dilute the emulsion sample appropriately in the continuous phase (mineral oil).

-

Inject the sample into the specialized measurement cell (cuvette).

-

Apply an electric field and measure the velocity of the droplets.

-

The instrument calculates the zeta potential, which indicates the magnitude of the electrostatic charge at the droplet surface. For non-ionic systems like those stabilized by this compound, values are typically near neutral, but can indicate the adsorption of any charged species.[20]

-

4. Stability Assessment (Centrifugation):

-

Methodology:

-

Place a sample of the emulsion in a centrifuge tube.

-

Centrifuge at a specified speed (e.g., 3000 rpm) for a set time (e.g., 30 minutes).

-

After centrifugation, visually inspect the sample for any signs of phase separation or creaking. A stable emulsion will show no change.

-

Caption: Experimental workflow for emulsion characterization.

References

- 1. This compound, Sorbitan Monopalmitate, Emulsifier S40 BP EP USP CAS 1338-41-6 Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]

- 2. crodaindustrialspecialties.com [crodaindustrialspecialties.com]

- 3. irochemical.com [irochemical.com]

- 4. crodapharma.com [crodapharma.com]

- 5. chemagent.su [chemagent.su]

- 6. Steric Stabilization: Significance and symbolism [wisdomlib.org]

- 7. Non-ionic surfactant: Significance and symbolism [wisdomlib.org]

- 8. SORBITAN MONOPALMITATE - Ataman Kimya [atamanchemicals.com]

- 9. crodahomecare.com [crodahomecare.com]

- 10. Sorbitan monopalmitate - Wikipedia [en.wikipedia.org]

- 11. technopharmchem.com [technopharmchem.com]

- 12. oxfordlabchem.com [oxfordlabchem.com]

- 13. irosurfactant.com [irosurfactant.com]

- 14. This compound | C22H42O6 | CID 16212480 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. Sorbitan Monopalmitate this compound | 26266-57-9 | E 495- HUANA [huanachemical.com]

- 16. chembk.com [chembk.com]

- 17. Sorbitan - Wikipedia [en.wikipedia.org]

- 18. Surface Modifications of Nanoparticles for Stability in Biological Fluids - PMC [pmc.ncbi.nlm.nih.gov]

- 19. This compound: Significance and symbolism [wisdomlib.org]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to the Solubility of Span 40 in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of Span 40 (sorbitan monopalmitate), a widely used nonionic surfactant in the pharmaceutical, cosmetic, and food industries. This document is intended to be a valuable resource for laboratory researchers, formulation scientists, and professionals involved in drug development, offering both qualitative and semi-quantitative solubility data, alongside a detailed experimental protocol for determining solubility.

Introduction to this compound

This compound, with the chemical name sorbitan (B8754009) monopalmitate, is a lipophilic (oil-loving) surfactant derived from the esterification of sorbitol with palmitic acid.[1] Its amphiphilic nature, possessing both a hydrophilic sorbitan head and a hydrophobic fatty acid tail, allows it to function as an effective emulsifier, stabilizer, and dispersing agent.[1][2] Understanding its solubility in various organic solvents is critical for its effective application in formulating a wide range of products, from topical creams and lotions to oral and parenteral drug delivery systems.

Factors Influencing this compound Solubility

The solubility of this compound is governed by several factors, primarily the physicochemical properties of both the surfactant and the solvent, as well as external conditions. The principle of "like dissolves like" is a fundamental concept; the long alkyl chain of the palmitic acid portion of this compound favors its dissolution in nonpolar organic solvents.

Key Influencing Factors:

-

Polarity of the Solvent: this compound exhibits greater solubility in less polar organic solvents due to its significant nonpolar character.

-

Temperature: The solubility of this compound in organic solvents generally increases with temperature. Notably, its solubility is significantly enhanced at temperatures above its melting point (approximately 46-47°C).[3]

-

Molecular Structure of the Solvent: The size and shape of the solvent molecules can influence their ability to solvate the larger this compound molecule.

-

Presence of Other Solutes: The presence of other components in a formulation can impact the overall solubility of this compound.

References

A Comprehensive Technical Guide to the Safe Handling of Span 40 in a Research Laboratory Environment

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the safe handling and use of Span 40 (Sorbitan Monopalmitate), a common non-ionic surfactant, within a research laboratory setting. Adherence to these safety protocols is crucial for protecting laboratory personnel from potential hazards and ensuring the integrity of experimental work. This document outlines the chemical and physical properties of this compound, details potential hazards, provides comprehensive handling and emergency procedures, and offers specific experimental protocols for its use.

Chemical and Physical Properties

This compound is a biodegradable surfactant derived from natural fatty acids and the sugar alcohol sorbitol.[1][2] It is widely used as an emulsifier, solubilizer, and stabilizer in the pharmaceutical, cosmetic, and food industries.[3] A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| Synonyms | Sorbitan (B8754009) Monopalmitate, Emulsifier S40 | [3][4] |

| CAS Number | 26266-57-9 | [3][4] |

| Molecular Formula | C₂₂H₄₂O₆ | [3][4] |

| Molecular Weight | 402.57 g/mol | [3][4][5] |

| Appearance | Yellowish-brown to pale yellow waxy solid, flakes, or powder | [3][4][6] |

| Odor | Odorless to slight fatty smell | [3][4][6] |

| Melting Point | 45-55°C | [3][6] |

| Solubility | Insoluble in cold water; dispersible in warm water. Soluble in ethanol (B145695), isopropanol, xylene, and liquid paraffin. | [3][4][6] |

| HLB Value | 6.7 | [3][4][6] |

| Acid Value | ≤ 8 mg KOH/g | [3][6] |

| Saponification Value | 140-150 mg KOH/g | [3][6] |

| Hydroxyl Value | 255-290 mg KOH/g | [3][6] |

Hazard Identification and Classification

While some sources describe this compound as non-toxic, it is classified under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) and the Classification, Labelling and Packaging (CLP) Regulation with the following hazards:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

The corresponding GHS pictogram is the exclamation mark (GHS07).[4][7][8] Therefore, appropriate personal protective equipment and handling procedures are mandatory.

Toxicological Data

The toxicological profile of this compound indicates low acute toxicity. However, the potential for irritation necessitates careful handling.

Table 2: Toxicological Data for this compound

| Metric | Value | Species | Route | Reference |

| LD₅₀ (Oral) | > 15,900 mg/kg | Rat | Oral | [9] |

| LC₅₀ (Inhalation) | > 5.27 mg/L (4h) | Rat | Inhalation | [9] |

| Skin Irritation | No irritation reported in some studies | Rabbit | Dermal | [9] |

| Eye Irritation | No eye irritation reported in some studies | Rabbit | Ocular | [9] |

| Acceptable Daily Intake (ADI) | Up to 25 mg/kg body weight (for the sum of sorbitan esters) | Human | Oral | [3] |

Note on conflicting data: While some toxicological studies on animals have not shown skin or eye irritation[9], the GHS classification, which is based on a comprehensive review of available data, indicates that this compound is an irritant. Therefore, it is imperative to handle this chemical as a hazardous substance.

Personal Protective Equipment (PPE)

Appropriate PPE must be worn at all times when handling this compound. The selection of PPE should be based on a thorough risk assessment of the specific laboratory procedure.

Caption: PPE Selection Workflow for Handling this compound.

Experimental Protocols

The following are detailed protocols for common laboratory procedures involving this compound. These protocols are designed to minimize exposure and ensure safe handling.

Protocol for Weighing and Transfer of Solid this compound

Objective: To safely and accurately weigh solid this compound for the preparation of solutions or direct use in experiments.

Materials:

-

This compound (solid)

-

Spatula

-

Weighing paper or weighing boat

-

Analytical balance

-

Fume hood or powder weighing station

-

Appropriate PPE (nitrile gloves, safety glasses with side shields, lab coat, N95/P1 mask if not in a fume hood)

Procedure:

-

Preparation: Don the appropriate PPE. Ensure the analytical balance is clean, calibrated, and level. If not using a powder weighing station, perform all manipulations of the solid this compound inside a certified chemical fume hood.

-

Taring the Balance: Place a clean, dry weighing boat or a piece of creased weighing paper on the balance pan. Close the balance doors and tare the balance to zero.

-

Transferring the Solid: Open the this compound container inside the fume hood. Using a clean spatula, carefully transfer the desired amount of this compound to the weighing boat. Avoid generating dust.

-

Weighing: Carefully close the container of this compound. Transport the weighing boat with the substance to the analytical balance. Close the balance doors and record the stable mass.

-

Final Transfer: Transfer the weighed this compound to the desired vessel for the experiment. If any residue remains on the weighing boat, it can be rinsed with a small amount of the solvent to be used in the next step, ensuring a complete transfer.

-

Cleanup: Clean the spatula and any contaminated surfaces. Dispose of used weighing paper and gloves in the appropriate chemical waste container.

Protocol for Preparation of a 5% (w/v) this compound Solution in Ethanol

Objective: To prepare a 5% weight/volume solution of this compound in ethanol for use in formulations or other applications.

Materials:

-

This compound (solid)

-

Ethanol (95% or absolute, as required)

-

Volumetric flask with stopper

-

Beaker

-

Magnetic stirrer and stir bar

-

Warm water bath (optional)

-

Appropriate PPE (nitrile gloves, chemical splash goggles, lab coat)

Procedure:

-

Calculation: Determine the required mass of this compound and the final volume of the solution. For example, to prepare 100 mL of a 5% (w/v) solution, you will need 5.0 g of this compound.

-

Weighing: Following the protocol in section 5.1, accurately weigh the calculated mass of this compound and transfer it to a beaker.

-

Dissolution: Add a magnetic stir bar to the beaker. While stirring, add approximately half of the final required volume of ethanol.

-

Heating (if necessary): this compound's solubility increases with temperature. If it does not readily dissolve, gently warm the beaker on a warm water bath (do not use an open flame due to the flammability of ethanol) while stirring until the solid is fully dissolved.

-

Final Volume Adjustment: Once the this compound is completely dissolved and the solution has cooled to room temperature, carefully transfer the solution to the appropriate size volumetric flask. Rinse the beaker with a small amount of ethanol and add the rinsing to the volumetric flask to ensure a complete transfer.

-

Mixing: Add ethanol to the volumetric flask until the bottom of the meniscus reaches the calibration mark. Stopper the flask and invert it several times to ensure the solution is homogeneous.

-

Labeling and Storage: Label the flask with the name of the solution (5% w/v this compound in ethanol), the date of preparation, and your initials. Store in a tightly sealed container in a cool, dry, well-ventilated area away from heat and direct sunlight.

Emergency Procedures

Spill Response

Caption: Decision Tree for this compound Spill Response.

First Aid Measures

-

Inhalation: If respiratory irritation occurs, move the affected person to fresh air. If symptoms persist, seek medical attention.[7][10]

-

Skin Contact: Remove contaminated clothing. Wash the affected area thoroughly with soap and plenty of water. If skin irritation persists, seek medical attention.[7][10]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, seek medical advice/attention.[7][10]

-

Ingestion: Do NOT induce vomiting. Rinse the mouth with water. If the person feels unwell, seek medical advice.[7]

Waste Disposal

All waste containing this compound should be considered chemical waste and disposed of according to institutional and local regulations.

-

Solid Waste: Collect solid this compound waste, including contaminated weighing paper and PPE, in a designated, labeled hazardous waste container.

-

Liquid Waste: Collect liquid waste containing this compound in a separate, labeled hazardous waste container. Do not pour this compound solutions down the drain.

-

Empty Containers: Triple rinse empty this compound containers with a suitable solvent. The rinsate should be collected as hazardous waste. The rinsed container can then be disposed of as non-hazardous waste, depending on institutional policies.

Storage and Handling Summary

Caption: General Workflow for Handling and Storage of this compound.

Always handle this compound with care, in a well-ventilated area, and away from sources of ignition if using flammable solvents.[6][10] Store in a cool, dry place away from heat and direct sunlight.[3][6]

By following these guidelines, researchers, scientists, and drug development professionals can safely handle this compound in a laboratory environment, minimizing risks and ensuring the quality of their work. Always consult the most recent Safety Data Sheet (SDS) for this compound and your institution's specific safety protocols before beginning any work.

References

- 1. mt.com [mt.com]

- 2. crodaindustrialspecialties.com [crodaindustrialspecialties.com]

- 3. ehs.wisc.edu [ehs.wisc.edu]

- 4. opentrons.com [opentrons.com]

- 5. Powder Handling - AirClean Systems [aircleansystems.com]

- 6. assets.greenbook.net [assets.greenbook.net]

- 7. cdhfinechemical.com [cdhfinechemical.com]

- 8. spanlab.in [spanlab.in]

- 9. epfl.ch [epfl.ch]

- 10. technopharmchem.com [technopharmchem.com]

Chemical structure and functional groups of sorbitan monopalmitate

An In-depth Technical Guide to Sorbitan (B8754009) Monopalmitate: Chemical Structure, Properties, and Analysis

Introduction

Sorbitan monopalmitate, known commercially as Span™ 40 and identified by the E number E495, is a nonionic surfactant widely utilized as an emulsifying agent.[1][2][3] It is a complex mixture of partial esters formed from the reaction of sorbitol and its anhydrides (sorbitans) with palmitic acid, a common saturated fatty acid. Due to its lipophilic nature, it is highly effective in forming stable water-in-oil (W/O) emulsions, often in conjunction with its polyethoxylated derivatives (polysorbates) to achieve a wide range of hydrophilic-lipophilic balance (HLB) values for oil-in-water (O/W) emulsions.[2]

This technical guide provides a comprehensive overview of the chemical structure, functional groups, physicochemical properties, and key experimental protocols related to sorbitan monopalmitate, intended for researchers, scientists, and professionals in drug development and formulation science.

Chemical Structure and Functional Groups

Sorbitan monopalmitate is not a single chemical entity but rather a mixture of isomers. The manufacturing process, which involves the dehydration of sorbitol followed by esterification, yields a variety of molecular structures.

2.1 Core Components

The structure is composed of two primary moieties:

-

Sorbitan Headgroup: This is the hydrophilic portion of the molecule. It is derived from sorbitol, a sugar alcohol, through an intramolecular dehydration reaction, which forms a cyclic ether structure, predominantly a five-membered ring known as 1,4-anhydrosorbitol.[4]

-

Palmitate Tail: This is the lipophilic portion, consisting of a C16 saturated fatty acid chain derived from palmitic acid.[5]

The esterification typically occurs at the primary hydroxyl group of the sorbitan molecule.[1]

2.2 Chemical Formula and Molecular Weight

2.3 Key Functional Groups

The functionality and physicochemical properties of sorbitan monopalmitate are dictated by its constituent functional groups:

-

Ester Group (-COO-): This linkage connects the palmitic acid tail to the sorbitan headgroup. It is susceptible to hydrolysis (saponification) under basic conditions.

-

Hydroxyl Groups (-OH): The remaining free hydroxyl groups on the sorbitan ring contribute to the molecule's limited hydrophilicity and serve as reactive sites. The number of these groups is measured by the hydroxyl value.

-

Ether Linkage (C-O-C): The cyclic ether within the sorbitan ring is chemically stable and forms the core of the headgroup.

Physicochemical Properties

The properties of sorbitan monopalmitate make it a versatile excipient in various formulations. A summary of its key quantitative properties is presented below.

| Property | Value | References |

| Appearance | Light cream to tan, hard, waxy solid or flakes. | [7] |

| Melting Point | 46-47 °C | [8][9] |

| HLB Value | 6.7 | [2][5] |

| Acid Value | ≤ 8.0 mg KOH/g | [8][10] |

| Saponification Value | 140 - 150 mg KOH/g | [8][10] |

| Hydroxyl Value | 275 - 305 mg KOH/g | [8][10] |

| Water Content | ≤ 1.5% | [8] |

| Solubility | Insoluble in cold water; dispersible in warm water. Soluble in oils and organic solvents. | [1][8] |

Experimental Protocols

4.1 Synthesis of Sorbitan Monopalmitate

The industrial synthesis of sorbitan esters is typically a two-step process involving the dehydration of sorbitol followed by esterification.[11][12]

4.1.1 Step 1: Dehydration of Sorbitol to Sorbitan

This step involves the intramolecular cyclization of sorbitol to form a mixture of sorbitol anhydrides, primarily 1,4-sorbitan.

-

Materials: D-sorbitol, acid catalyst (e.g., phosphoric acid, p-toluenesulfonic acid).[12][13]

-

Procedure:

-

Charge D-sorbitol (1.0 mole equivalent) into a reaction vessel equipped with a mechanical stirrer, thermometer, and vacuum line.

-

Heat the vessel to melt the sorbitol (approx. 100°C).[12]

-

Add the acid catalyst (e.g., 0.1-0.5% w/w).

-

Increase the temperature to 160-180°C under reduced pressure (e.g., 160 mmHg) to facilitate the removal of water formed during the reaction.[12][13]

-

Maintain the reaction for 2.5-3.5 hours until the desired degree of dehydration is achieved, which can be monitored by measuring the hydroxyl value of the intermediate product (sorbitan).[11][12]

-

Cool the resulting sorbitan mixture for use in the next step.

-

4.1.2 Step 2: Esterification of Sorbitan with Palmitic Acid

-

Materials: Sorbitan (from Step 1), palmitic acid, alkaline catalyst (e.g., sodium hydroxide).[11]

-

Procedure:

-

Add palmitic acid (approx. 1.0 mole equivalent for the monoester) to the sorbitan in the reaction vessel.[14]

-

Introduce an inert gas atmosphere (e.g., nitrogen) to prevent oxidation.

-

Add the alkaline catalyst (e.g., 0.1-0.2% w/w).[14]

-

Heat the mixture to 190-215°C with continuous stirring.[14]

-

The reaction is carried out for 4-5 hours, with water being continuously removed.[11]

-

The reaction progress is monitored by measuring the acid value of the mixture. The reaction is considered complete when the acid value drops to the desired specification (e.g., < 8).[15]

-

Cool the crude sorbitan monopalmitate and neutralize the catalyst with an acid (e.g., phosphoric acid) if necessary.[14]

-

4.1.3 Purification

Commercial sorbitan esters may contain impurities such as unreacted polyols. A solvent extraction method can be employed for purification.[16]

-

Materials: Crude sorbitan ester, hexanes, isopropyl alcohol, aqueous sodium chloride solution (e.g., 10% w/v).

-

Procedure:

-

Dissolve the crude sorbitan monopalmitate in a mixture of hexanes and isopropyl alcohol (e.g., 1:1 v/v).[16]

-

Transfer the solution to a separatory funnel.

-

Add an equal volume of the aqueous sodium chloride solution.[16]

-

Shake the funnel vigorously and then allow the phases to separate. The polyol impurities will partition into the lower aqueous phase.[16]

-

Drain the lower aqueous phase.

-

Recover the purified sorbitan ester from the upper organic phase by removing the solvents under reduced pressure (e.g., using a rotary evaporator).[16]

-

4.2 Analytical Characterization Protocols

The quality of sorbitan monopalmitate is assessed using standard titrimetric methods.

4.2.1 Determination of Acid Value

The acid value represents the amount of potassium hydroxide (B78521) (KOH) in milligrams required to neutralize the free fatty acids in one gram of the substance.[7][17]

-

Principle: The sample is dissolved in a suitable solvent and titrated directly with a standardized solution of potassium hydroxide.[17]

-

Procedure:

-

Accurately weigh an appropriate amount of the sample (e.g., 5-10 g) into a 250 mL conical flask.

-

Add 50 mL of neutralized hot ethyl alcohol and 1 mL of phenolphthalealein indicator solution.[17]

-

Heat the mixture in a water bath for approximately 15 minutes.[17]

-

Titrate the hot solution with standardized 0.1 M ethanolic KOH solution until a faint pink color persists for at least 15-30 seconds.[7][17]

-

Perform a blank determination under the same conditions.

-

Calculate the acid value using the formula: Acid Value = (5.61 * V * N) / W Where: V = volume of KOH solution used (mL), N = normality of the KOH solution, W = weight of the sample (g).

-

4.2.2 Determination of Saponification Value

The saponification value is the number of milligrams of KOH required to saponify the esters and neutralize the free acids in one gram of the substance.[18]

-

Principle: The sample is refluxed with a known excess of alcoholic KOH. The unreacted KOH is then back-titrated with a standard acid.[18]

-

Procedure:

-

Accurately weigh about 1-2 g of the sample into a 250 mL flask.

-

Pipette 25.0 mL of 0.5 M alcoholic KOH solution into the flask.

-

Connect the flask to a reflux condenser and heat on a water bath, boiling gently for 60 minutes or until saponification is complete (solution is clear).[18]

-

Allow to cool slightly and add 1 mL of phenolphthalein (B1677637) indicator.

-

Titrate the excess KOH with standardized 0.5 M hydrochloric acid (HCl).[18]

-

Perform a blank determination, omitting the sample.

-

Calculate the saponification value using the formula: Saponification Value = (56.1 * (B - S) * M) / W Where: B = volume of HCl for the blank (mL), S = volume of HCl for the sample (mL), M = molarity of the HCl solution, W = weight of the sample (g).[18]

-

4.2.3 Determination of Hydroxyl Value

The hydroxyl value is the number of milligrams of KOH equivalent to the hydroxyl content of one gram of the substance.[19]

-

Principle: The hydroxyl groups are acetylated using a known amount of acetic anhydride (B1165640) in pyridine. The excess acetic anhydride is hydrolyzed to acetic acid, and the total acetic acid is titrated with a standard alkali solution.[19][20]

-

Procedure:

-

Accurately weigh an appropriate amount of the sample into a 150 mL acetylation flask.

-

Add 5.0 mL of a pyridine-acetic anhydride reagent.[19]

-

Connect a condenser and heat on a water bath for 1 hour.[19][20]

-

Cool the flask, and add 5 mL of water through the condenser. Heat again on the water bath for 10 minutes.[19]

-

Cool to room temperature. Rinse the condenser and flask walls with 5 mL of neutralized ethanol.[19]

-

Titrate with standardized 0.5 M ethanolic KOH solution using phenolphthalein as an indicator.[19]

-

Perform a blank determination.

-

Calculate the hydroxyl value using the formula: Hydroxyl Value = [((B - S) * M * 56.1) / W] + Acid Value Where: B = volume of KOH for the blank (mL), S = volume of KOH for the sample (mL), M = molarity of the KOH solution, W = weight of the sample (g).[19]

-

Visualization of Synthesis Workflow

The logical process for the synthesis and purification of sorbitan monopalmitate can be visualized as a workflow diagram.

Caption: Synthesis and purification workflow for sorbitan monopalmitate.

References

- 1. researchgate.net [researchgate.net]

- 2. Re‐evaluation of sorbitan monostearate (E 491), sorbitan tristearate (E 492), sorbitan monolaurate (E 493), sorbitan monooleate (E 494) and sorbitan monopalmitate (E 495) when used as food additives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. SORBITAN MONOPALMITATE - Ataman Kimya [atamanchemicals.com]

- 4. lcms.labrulez.com [lcms.labrulez.com]

- 5. cir-safety.org [cir-safety.org]

- 6. scribd.com [scribd.com]

- 7. repository.seafdec.org [repository.seafdec.org]

- 8. Sorbitan Monopalmitate [drugfuture.com]

- 9. digicollections.net [digicollections.net]

- 10. researchgate.net [researchgate.net]

- 11. files01.core.ac.uk [files01.core.ac.uk]

- 12. iiis.org [iiis.org]

- 13. researchgate.net [researchgate.net]

- 14. US4297290A - Process for preparing sorbitan esters - Google Patents [patents.google.com]

- 15. btsjournals.com [btsjournals.com]

- 16. US5306831A - Sorbitan ester purification process - Google Patents [patents.google.com]

- 17. fssai.gov.in [fssai.gov.in]

- 18. youtube.com [youtube.com]

- 19. Determination of Hydroxyl Value | Pharmaguideline [pharmaguideline.com]

- 20. scribd.com [scribd.com]

Span 40 in Basic Scientific Research: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction to Span 40 (Sorbitan Monopalmitate)